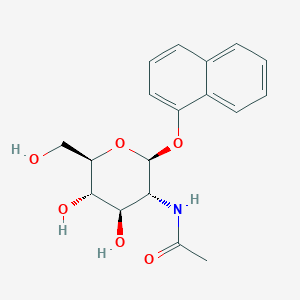

1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYPNZYBXWKEV-DUQPFJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145747 | |

| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-98-3 | |

| Record name | 1-Naphthalenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Introduction: The Significance of a Chromogenic Substrate

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic glycoside, holds significant value in the realms of biochemistry and clinical diagnostics.[1] Its primary utility lies in its role as a chromogenic substrate for the detection and quantification of N-acetyl-β-D-glucosaminidase (NAGase) activity.[2] The enzymatic cleavage of the β-glycosidic bond releases 1-naphthol, which can then be coupled with a diazonium salt to produce a distinctly colored azo dye. This colorimetric assay provides a straightforward and sensitive method for monitoring NAGase levels, an enzyme implicated in various physiological and pathological processes, including kidney damage and lysosomal storage disorders. This guide provides a detailed examination of its chemical synthesis, focusing on the well-established Koenigs-Knorr methodology, and offers insights into the critical parameters that ensure a successful and high-yielding preparation.

Synthetic Strategy: The Koenigs-Knorr Glycosylation Approach

The formation of the O-glycosidic bond between the anomeric carbon of N-acetylglucosamine (GlcNAc) and the hydroxyl group of 1-naphthol is the central challenge in synthesizing the target molecule. The Koenigs-Knorr reaction stands as one of the most reliable and historically significant methods for achieving this transformation.[3][4] The strategy involves the reaction of a stable but activatable glycosyl donor, typically a glycosyl halide, with a glycosyl acceptor (1-naphthol) in the presence of a promoter, often a heavy metal salt.[5]

A crucial aspect of this synthesis is stereocontrol at the anomeric center. The objective is to exclusively form the β-glycosidic linkage. Fortunately, the N-acetyl group at the C-2 position of the GlcNAc donor provides powerful anchimeric assistance. This "neighboring group participation" transiently forms a stable bicyclic oxazolinium ion intermediate, which effectively shields the α-face of the anomeric carbon.[3] Consequently, the incoming nucleophile, 1-naphthol, is directed to attack from the opposite (β) face, resulting in a highly stereoselective formation of the desired 1,2-trans product, the β-anomer.

Overall Synthetic Workflow

The synthesis can be logically segmented into three primary stages: preparation of the activated glycosyl donor, the core glycosylation reaction, and the final deprotection step to yield the target compound.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis, purification, and characterization of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Part 1: Preparation of the Glycosyl Donor (2-Acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl Bromide)

The synthesis begins with the preparation of a stable, fully protected N-acetylglucosamine derivative, which is then converted into the reactive glycosyl bromide immediately before use.

-

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose:

-

Start with commercially available D-glucosamine hydrochloride.

-

Perform a two-step procedure involving N-acetylation with acetic anhydride in the presence of a base, followed by per-O-acetylation using acetic anhydride with a catalyst like pyridine or zinc chloride.[6] This well-established procedure yields the fully acetylated, stable precursor.

-

-

Conversion to the Glycosyl Bromide:

-

Dissolve the peracetylated GlcNAc from the previous step in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of hydrogen bromide (typically 33% in acetic acid) under anhydrous conditions.[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then diluted with DCM and washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine to neutralize excess acid and remove water-soluble byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude acetobromoglucosamine is typically used immediately in the next step without further purification due to its instability.

-

Part 2: Koenigs-Knorr Glycosylation

This is the critical bond-forming step. Strict adherence to anhydrous conditions is paramount for success.

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-naphthol (glycosyl acceptor), the chosen promoter, and anhydrous solvent (e.g., DCM or acetonitrile).

-

Promoter Choice: Silver(I) carbonate or silver(I) oxide are classic choices.[3] Modern alternatives include cadmium carbonate or a combination of Ag2O with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) for faster, milder reactions.[4][5]

-

Add activated 4 Å molecular sieves to the flask to scavenge any trace moisture.

-

-

Glycosylation:

-

Dissolve the freshly prepared glycosyl bromide donor in anhydrous DCM.

-

Add this solution dropwise to the stirred suspension of 1-naphthol and the promoter at room temperature. The reaction is often protected from light, especially when using silver salts.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC, observing the consumption of the glycosyl donor and 1-naphthol and the appearance of a new, higher Rf product spot.

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Filter the mixture through a pad of Celite to remove the insoluble promoter salts and molecular sieves.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude protected product: 1-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

-

Part 3: Zemplén Deacetylation (Deprotection)

The final step involves the removal of the O-acetyl protecting groups to reveal the target molecule.

-

Reaction:

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of freshly prepared sodium methoxide solution (e.g., a 0.1 M solution in methanol) until the pH is approximately 9-10.[8]

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the acetylated starting material.

-

-

Neutralization and Purification:

-

Once the reaction is complete, neutralize the mixture by adding a cation-exchange resin (H+ form) until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Concentrate the combined filtrate under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel (a typical eluent system is a gradient of methanol in dichloromethane) to afford the pure 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a white solid.

-

Data Summary: Reagents and Conditions

| Step | Key Reactants | Solvent | Promoter/Catalyst | Temp. | Time (h) | Typical Yield (%) |

| Donor Prep. | Peracetylated GlcNAc, HBr/AcOH | DCM | - | 0°C → RT | 2-4 | >90 (crude) |

| Glycosylation | Glycosyl Bromide, 1-Naphthol | DCM / MeCN | Ag₂CO₃ or Ag₂O/TMSOTf | RT | 12-24 | 60-80 |

| Deprotection | Protected Glycoside | Methanol | NaOMe (catalytic) | RT | 1-3 | >90 |

Mechanistic Insights and Self-Validating Controls

The success of this synthesis relies on understanding the underlying mechanism, which provides a framework for troubleshooting and validation.

-

Expertise & Causality: The choice of a participating protecting group at the C-2 position (the N-acetyl group) is the single most important decision for ensuring the desired β-stereochemistry.[3] Using a non-participating group (like a benzyl ether) would lead to a mixture of α and β anomers, complicating purification and reducing the yield of the target molecule.

-

Trustworthiness & Validation: The protocol's integrity is validated by analytical characterization. A key check is the ¹H NMR spectrum of the final product. The anomeric proton (H-1) of a β-glucopyranoside typically appears as a doublet with a large coupling constant (J ≈ 8-10 Hz) due to its trans-diaxial relationship with the H-2 proton. An α-anomer would exhibit a much smaller coupling constant (J ≈ 3-4 Hz). This provides unambiguous confirmation of the stereochemical outcome. Further validation is achieved through mass spectrometry to confirm the molecular weight (C₁₈H₂₁NO₆, MW: 347.36 g/mol ) and comparison of optical rotation data with literature values.[6][9]

References

-

Wikipedia. Koenigs–Knorr reaction. [Link]

-

SIELC Technologies. (2018). 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. [Link]

-

Tóth, M., et al. (2020). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 25(23), 5723. [Link]

-

Gorin, D. J., & Toste, F. D. (2007). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Angewandte Chemie International Edition, 46(45), 8525-8527. [Link]

-

Palamarczyk, G., & Crout, D. H. (1985). Reverse Königs-Knorr reaction. Synthesis of beta-D-gluco-thio-cerebroside. Chemistry and Physics of Lipids, 38(4), 391-396. [Link]

-

Glycosynth. 1-Naphthyl N-acetyl-beta-D-glucosaminide. [Link]

-

Miljković, M., & Glišin, D. (1976). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Journal of Organic Chemistry, 41(1), 105-107. [Link]

-

Kałuża, Z., & Palamarczyk, G. (1987). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). Carbohydrate Research, 167, 131-141. [Link]

-

Perepelov, A.V., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry, 17, 434-442. [Link]

-

ResearchGate. (2015). Scheme 1. Synthesis of 2-naphthyl b-D-GlcNAc 1. [Link]

-

S. S. Kumar, et al. (2014). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 10, 1638-1644. [Link]

-

S. S. Kumar, et al. (2014). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 10, 1638-1644. [Link]

-

ResearchGate. (2015). Scheme 1. Synthesis of 2-naphthyl b-D-GlcNAc 1. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Glycosynth - 1-Naphthyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic glycoside, holds significant interest within the realms of biochemical research and pharmaceutical development. As a derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological structures and pathways, this compound serves as a valuable tool for studying enzyme kinetics, developing diagnostic substrates, and exploring potential therapeutic applications. The attachment of the bulky, hydrophobic naphthyl group to the anomeric carbon of the GlcNAc sugar imparts unique physicochemical characteristics that are critical to its function and application. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, offering insights into its behavior in various experimental settings.

Chemical Identity and Molecular Structure

The foundational step in understanding the physicochemical nature of any compound is to establish its precise chemical identity. 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is systematically named and can be identified through its unique CAS number.

| Property | Value | Source |

| Chemical Name | 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside | - |

| Synonyms | 1-Naphthyl N-acetyl-β-D-glucosaminide | [1][2] |

| CAS Number | 10329-98-3 | [2] |

| Molecular Formula | C₁₈H₂₁NO₆ | [2] |

| Molecular Weight | 347.36 g/mol | [2] |

The molecular structure reveals a β-glycosidic linkage between the anomeric carbon of the N-acetylglucosamine moiety and the hydroxyl group of 1-naphthol. This linkage is of paramount importance as it dictates the compound's stability and its susceptibility to enzymatic cleavage.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the effective design of experiments, formulation development, and interpretation of biological data.

Melting Point

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is the melting point of the compound.

Solubility

The solubility of a compound in various solvents is a critical parameter that influences its handling, formulation, and bioavailability.

| Solvent | Solubility | Source |

| Dimethylformamide/Water (1:1 v/v) | Soluble at a concentration of 1% | [1] |

Further experimental determination of solubility in common laboratory solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) is recommended for a complete solubility profile.

Experimental Protocol: Solubility Determination

Objective: To quantitatively determine the solubility of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside in various solvents.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solids.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure and purity of the compound. While specific spectra for 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside were not found in the initial searches, typical spectral characteristics of related compounds can provide an indication of what to expect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the naphthyl ring, the sugar ring, and the N-acetyl group. The anomeric proton (H-1) is of particular interest, and its chemical shift and coupling constant (J-value) can confirm the β-configuration of the glycosidic linkage.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is expected to show characteristic absorption bands for:

-

O-H stretching (from the hydroxyl groups on the sugar)

-

N-H stretching (from the amide group)

-

C-H stretching (from the aromatic and aliphatic parts of the molecule)

-

C=O stretching (from the amide group)

-

C-O stretching (from the glycosidic linkage and hydroxyl groups)

-

Aromatic C=C stretching (from the naphthyl ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (347.36 g/mol ).

Stability

The stability of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a critical consideration for its storage and use in experimental assays. Glycosidic bonds are susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of the compound should be evaluated under various conditions of pH, temperature, and light exposure to establish appropriate storage and handling procedures.

Applications in Research and Drug Development

The physicochemical properties of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside directly influence its applications:

-

Enzyme Substrate: Its solubility in aqueous/organic mixtures makes it suitable for use in enzymatic assays for N-acetyl-β-D-glucosaminidases. The naphthyl group can serve as a chromogenic or fluorogenic leaving group upon enzymatic cleavage, allowing for spectrophotometric or fluorometric detection of enzyme activity.

-

Drug Discovery: As a glycoside, its stability and solubility are key factors in its potential as a lead compound in drug discovery. The naphthyl moiety can be modified to alter its pharmacological properties.

-

Biochemical Research: This compound can be used as a probe to study carbohydrate-protein interactions and the role of glycosylation in biological processes.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside. While key identifiers and some solubility data are available, further experimental characterization of its melting point, a comprehensive solubility profile, and detailed spectroscopic data is essential for its full utilization in research and development. The provided experimental protocols offer a framework for obtaining this critical information, enabling scientists to confidently employ this valuable biochemical tool.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of the compound.

References

-

1-Naphthyl N-acetyl-beta-D-glucosaminide. Glycosynth.

-

1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside. Santa Cruz Biotechnology.

-

1-Naphthyl β-D-glucopyranoside, 25 g. Carl ROTH.

Sources

- 1. Glycosynth - 1-Naphthyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

- 2. scbt.com [scbt.com]

- 3. 1-Naphthyl β-D-glucopyranoside, 25 g, CAS No. 19939-82-3 | Chromogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Switzerland [carlroth.com]

A Researcher's Guide to the Aqueous Solubility of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Buffered Solutions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Scientific Research

In the realms of biochemistry, pharmacology, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and behavior in aqueous systems. For researchers working with enzyme substrates, potential drug candidates, or any biologically active molecule, a thorough understanding of solubility is not merely academic—it is a prerequisite for reproducible and meaningful experimental outcomes. This guide provides an in-depth exploration of the solubility of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a compound of interest in various biochemical assays, offering both theoretical insights and practical, field-proven methodologies for its characterization. As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the scientific rationale to adapt and troubleshoot, ensuring the integrity and validity of your research.

Section 1: Understanding the Molecule and Its Solubility Profile

1.1. Chemical Structure and Properties

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 10329-98-3) is a glycoside composed of a hydrophilic N-acetylglucosamine (GlcNAc) sugar moiety linked to a hydrophobic 1-naphthyl group.[1][2][3]

The molecule's amphipathic nature—possessing both water-loving (the sugar) and water-fearing (the naphthyl group) regions—is the primary determinant of its solubility behavior. The GlcNAc portion can form hydrogen bonds with water, promoting dissolution, while the bulky, non-polar naphthyl group limits its aqueous solubility.[4] For context, the parent sugar, N-acetylglucosamine, is readily soluble in water.[5][6][7] The addition of the naphthyl group significantly alters this characteristic.

1.2. Factors Influencing Solubility in Aqueous Buffers

The solubility of this glycoside is not a fixed value but is highly dependent on the composition of the aqueous medium.[8][9][10] Researchers must control and consider several variables:

-

pH: The pH of the buffer can influence the ionization state of the molecule. While 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside does not have strongly acidic or basic groups, extreme pH values can affect the stability of the glycosidic bond and the overall charge of any buffer components, which in turn can modulate solute-solvent interactions.

-

Buffer Species and Ionic Strength: The type of ions in the buffer (e.g., phosphate, citrate, Tris) and their concentration can significantly impact solubility.[8][10] High salt concentrations can lead to a "salting-out" effect, where water molecules become more ordered around the salt ions, reducing their availability to solvate the glycoside and thereby decreasing its solubility. Conversely, some buffer species may have specific interactions with the solute that can enhance solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11] This means that more of the compound will dissolve at higher temperatures. It is crucial to perform solubility determinations at the intended experimental temperature.

-

Polarity: The overall polarity of the solvent system is a key factor. While this guide focuses on aqueous buffers, the addition of co-solvents would drastically alter the solubility profile.

Section 2: A Systematic Approach to Determining Thermodynamic Solubility

To ensure accuracy and reproducibility, a systematic experimental approach is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[12][13][14][15] This method involves agitating an excess of the solid compound in the buffer of interest until the solution is saturated, followed by separation of the undissolved solid and quantification of the dissolved compound.

Below is a comprehensive workflow designed for determining the solubility of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Caption: Experimental workflow for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system, incorporating necessary controls and steps to ensure data integrity.

Part A: Pre-analysis and Calibration

-

Buffer Preparation: Prepare a stock of each desired buffer (e.g., 0.1 M sodium phosphate pH 7.4, 0.1 M sodium citrate pH 5.0). Ensure the pH is accurately adjusted after all components are dissolved and the solution is at the target temperature.

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute stock solution of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside in a suitable solvent (e.g., methanol or ethanol).

-

Scan the absorbance of this solution across the UV range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

The wavelength at which the highest absorbance is recorded is the λmax. The naphthyl group is a strong chromophore, so a distinct peak is expected.[16] This wavelength will be used for all subsequent absorbance measurements, providing maximum sensitivity.

-

-

Preparation of a Standard Curve:

-

Prepare a high-concentration stock solution of the compound in the chosen organic solvent.

-

Create a series of dilutions from this stock solution in the specific buffer to be tested. The concentration range should bracket the expected solubility.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus concentration. The resulting linear regression will yield an equation (y = mx + c, from the Beer-Lambert law) that allows for the conversion of absorbance readings of unknown samples into concentrations.

-

Part B: Solubility Determination

-

Sample Preparation:

-

Into separate, sealable vials (e.g., 2 mL glass vials), add an excess amount of the solid 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside. "Excess" is key; there must be visible undissolved solid at the end of the experiment. A starting point could be 5-10 mg of solid.

-

Add a precise volume (e.g., 1.0 mL) of the desired buffer to each vial. Prepare at least three replicates for each buffer condition.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an agitator (e.g., orbital shaker or rotator) set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, 24 to 48 hours is standard.[12][15] A preliminary time-course experiment can be run to confirm that solubility does not increase after 24 hours.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at high speed.

-

Filter the solution using a syringe filter with a low-binding membrane (e.g., PVDF, 0.22 µm pore size). This is often the preferred method to ensure all particulate matter is removed.

-

-

-

Quantification:

-

Carefully collect the clear supernatant or filtrate.

-

If necessary, dilute the sample with the corresponding buffer to bring its absorbance into the linear range of the standard curve.

-

Measure the absorbance of the (diluted) sample at the λmax.

-

Using the equation from the standard curve, calculate the concentration of the dissolved compound in the sample. Remember to account for any dilution factor.

-

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis. The final solubility is typically expressed in units of µg/mL or µM.

Table 1: Hypothetical Solubility Data for 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside at 25°C

| Buffer System | pH | Ionic Strength (M) | Mean Solubility (µg/mL) | Standard Deviation | Molar Solubility (µM) |

| Deionized Water | ~7.0 | 0 | 155 | ± 8 | 446 |

| Sodium Phosphate | 7.4 | 0.1 | 120 | ± 6 | 345 |

| Sodium Citrate | 5.0 | 0.1 | 180 | ± 11 | 518 |

| Tris-HCl | 8.0 | 0.1 | 135 | ± 7 | 389 |

Interpreting the Results:

The data in the hypothetical table illustrates potential trends. For instance, the solubility in phosphate buffer is lower than in deionized water, possibly due to a "salting-out" effect. Conversely, the citrate buffer at pH 5.0 shows slightly enhanced solubility, which could be due to specific interactions between the citrate ions and the glycoside. This systematic data allows researchers to select the most appropriate buffer system for their experiments, ensuring the compound remains in solution at the desired concentrations.

Section 4: Conclusion and Best Practices

Determining the solubility of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a critical step for any research involving this compound in an aqueous environment. By employing the robust shake-flask method and carefully controlling variables such as buffer composition, pH, and temperature, researchers can obtain reliable and reproducible data. This guide provides the necessary framework to not only execute the protocol but also to understand the underlying principles, empowering scientists to make informed decisions in their experimental design. Always remember that for any new compound or buffer system, this systematic characterization is a foundational investment in the quality and integrity of your scientific work.

References

-

N-Acetylglucosamine: Production and Applications. MDPI. [Link]

-

Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega. [Link]

-

Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. PubMed Central. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. PubMed. [Link]

-

High Throughput UV Method for the Estimation of Thermodynamic Solubility and the Determination of the Solubility in Biorelevant Media. ResearchGate. [Link]

-

1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. SIELC Technologies. [Link]

-

Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]

-

Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. National Institutes of Health (NIH). [Link]

-

Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. ResearchGate. [Link]

-

Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. MDPI. [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

-

(PDF) Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. ResearchGate. [Link]

-

1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside. ChemSrc. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | SIELC Technologies [sielc.com]

- 3. This compound | CAS 10329-98-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-Acetyl-D-glucosamine [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. scielo.br [scielo.br]

- 16. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide: 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a Substrate for N-acetyl-β-D-glucosaminidase

<-3a--22_in-depth_technical_guide_on_1-naphthyl_2-acetamido-2-deoxy-b-d-glucopyranoside_as_a_substrate_for_n-acetyl-b-d-glucosaminidase_22_>

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the use of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a chromogenic substrate for the quantification of N-acetyl-β-D-glucosaminidase (NAG) activity. We will delve into the core principles of the enzymatic reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the determination of NAG activity in various biological samples.

Introduction: The Significance of N-acetyl-β-D-glucosaminidase (NAG)

N-acetyl-β-D-glucosaminidase (NAG) is a lysosomal enzyme that plays a crucial role in the catabolism of glycoconjugates by hydrolyzing terminal N-acetyl-D-glucosamine residues.[1][2] This exoglycosidase is ubiquitously expressed in various tissues, with particularly high concentrations in the kidney, liver, and spleen.

The clinical relevance of NAG stems from its utility as a sensitive biomarker for renal tubular damage.[3][4] Due to its high molecular weight (approximately 130-140 kDa), NAG is not readily filtered by the glomerulus. Consequently, elevated levels of NAG in the urine are indicative of injury to the proximal tubular cells, leading to its release into the tubular fluid. Urinary NAG (U-NAG) activity has been shown to be a valuable diagnostic and prognostic marker in various nephropathies, including diabetic nephropathy, hypertensive nephropathy, and drug-induced renal injury.[4][5][6] Beyond nephrology, altered NAG activity has been implicated in a range of other pathologies, including lysosomal storage diseases such as Tay-Sachs and Sandhoff disease, and even certain cancers.[2]

Accurate and reproducible measurement of NAG activity is therefore paramount for both clinical diagnostics and biomedical research. A variety of substrates have been developed for this purpose, including fluorogenic and chromogenic compounds.[7] Among the chromogenic substrates, 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside offers a reliable and straightforward method for the colorimetric determination of NAG activity.[8]

The Substrate: 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as 1-Naphthyl N-acetyl-β-D-glucosaminide, is a synthetic chromogenic substrate specifically designed for the detection of N-acetyl-β-D-glucosaminidase activity.[8] The molecule consists of an N-acetyl-β-D-glucosamine moiety linked to a 1-naphthyl group via a glycosidic bond.

The principle of the assay is based on the enzymatic hydrolysis of this bond by NAG. This reaction releases two products: N-acetyl-D-glucosamine and 1-naphthol.[9] The latter, 1-naphthol, is a chromogenic compound that can be quantified spectrophotometrically after a coupling reaction with a diazonium salt to form a colored azo dye. This allows for a direct correlation between the intensity of the color produced and the enzymatic activity of NAG in the sample.

The Enzymatic Reaction and Detection Principle

The core of the assay is a two-step process: enzymatic hydrolysis followed by a chemical coupling reaction for color development.

Step 1: Enzymatic Hydrolysis

NAG catalyzes the hydrolysis of the β-glycosidic bond in 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, yielding N-acetyl-D-glucosamine and 1-naphthol.

Caption: Enzymatic hydrolysis of the substrate by NAG.

Step 2: Chromogenic Detection

The liberated 1-naphthol reacts with a diazonium salt, such as Fast Red B or a similar chromogen, under alkaline conditions to form a stable, colored azo compound. The intensity of the resulting color is directly proportional to the amount of 1-naphthol released, and thus to the NAG activity.

Caption: Chromogenic detection of 1-naphthol.

In-depth Experimental Protocol

This protocol provides a robust framework for the determination of NAG activity in biological samples, such as urine or tissue homogenates. It is crucial to optimize certain parameters, such as incubation time and sample dilution, for each specific application.

Reagents and Materials

-

Substrate: 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside

-

Buffer: Citrate-phosphate buffer (0.1 M, pH 4.5)

-

Stopping Reagent: Glycine-NaOH buffer (0.2 M, pH 10.4)

-

Chromogen: Fast Red B salt solution (prepare fresh)

-

Standard: 1-Naphthol solution (for standard curve)

-

Sample: Urine, tissue homogenate, or other biological fluid

-

Microplate reader or spectrophotometer

-

96-well microplates or spectrophotometer cuvettes

-

Incubator or water bath set to 37°C

Assay Workflow

Caption: General workflow for the NAG assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Substrate Solution: Dissolve 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the citrate-phosphate buffer to a final concentration of 2 mM. This solution should be prepared fresh daily.

-

Standard Solutions: Prepare a series of 1-naphthol standards in the citrate-phosphate buffer, ranging from 0 to 100 µM.

-

Chromogen Solution: Prepare a solution of Fast Red B salt in the stopping reagent immediately before use. The concentration may need to be optimized, but a starting point of 1 mg/mL is recommended.

-

-

Sample Preparation:

-

Urine: Centrifuge urine samples to remove any sediment. If necessary, dilute the samples with the citrate-phosphate buffer to ensure the final absorbance falls within the linear range of the assay.

-

Tissue Homogenates: Homogenize tissues in a suitable lysis buffer and centrifuge to pellet cellular debris. The supernatant can then be used for the assay. A protein quantification assay (e.g., Bradford or BCA) should be performed to normalize the NAG activity to the total protein content.

-

-

Assay Procedure:

-

Pipette 50 µL of each standard, sample, and a buffer blank into separate wells of a 96-well microplate.

-

Pre-warm the plate to 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the pre-warmed substrate solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction remains in the linear phase.

-

Stop the reaction by adding 100 µL of the stopping reagent to each well.

-

Add 50 µL of the freshly prepared chromogen solution to each well and mix gently.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance at a wavelength between 500-540 nm using a microplate reader. The optimal wavelength should be determined based on the specific chromogen used.

-

Data Analysis

-

Standard Curve: Plot the absorbance values of the 1-naphthol standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculation of NAG Activity: Use the standard curve equation to calculate the concentration of 1-naphthol produced in each sample.

-

Normalization: For tissue homogenates, normalize the NAG activity to the total protein concentration (e.g., in units of µmol/min/mg of protein). For urine samples, the activity is often expressed relative to the urinary creatinine concentration to account for variations in urine dilution.[4]

Critical Parameters and Considerations for a Self-Validating System

To ensure the trustworthiness and reproducibility of the assay, several critical parameters must be carefully controlled and validated.

| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |

| pH | 4.0 - 5.0 | NAG exhibits optimal activity in a slightly acidic environment, mimicking the lysosomal compartment. A pH of 4.5 is commonly used and provides a good balance between enzyme activity and stability. |

| Temperature | 37°C | This temperature is optimal for most mammalian enzymes, including NAG. Consistent temperature control throughout the incubation is critical for reproducible results. |

| Substrate Concentration | 1-3 mM | The substrate concentration should be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. The Km for NAG with this substrate is typically in the range of 0.5 mM.[10] |

| Incubation Time | 15 - 60 minutes | The incubation time should be long enough to generate a detectable signal but short enough to ensure the reaction remains in the linear phase. It is essential to perform a time-course experiment to determine the optimal incubation time for the specific samples being analyzed. |

| Sample Dilution | Variable | Samples with high NAG activity may need to be diluted to ensure the final absorbance reading falls within the linear range of the standard curve. This prevents substrate depletion and ensures accurate quantification. |

| Controls | Blanks, Standards, Positive & Negative Controls | Reagent Blank: Contains all reagents except the sample to account for background absorbance. Substrate Blank: Contains substrate and buffer to check for non-enzymatic hydrolysis. Positive Control: A sample with known NAG activity to validate the assay performance. Negative Control: A heat-inactivated sample to confirm that the observed activity is enzymatic. |

Potential Pitfalls and Troubleshooting

While robust, the assay is not without potential sources of interference. 1-naphthol itself can be metabolized by other enzymes, such as peroxidases and tyrosinases, which could lead to inaccurate results if these enzymes are present in the sample.[9][11] Additionally, the fluorescent properties of 1-naphthol could interfere with fluorescence-based assays if multiplexing is attempted.[9] Careful consideration of the sample matrix and the inclusion of appropriate controls are essential to mitigate these potential issues.

Conclusion

The use of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside provides a sensitive, reliable, and cost-effective method for the determination of N-acetyl-β-D-glucosaminidase activity. By understanding the underlying principles of the assay and carefully controlling the critical experimental parameters, researchers can obtain high-quality, reproducible data. This technical guide serves as a comprehensive resource for the successful implementation of this valuable tool in both basic research and clinical applications, contributing to a deeper understanding of the role of NAG in health and disease.

References

-

[Clinical significance of urinary N-acetyl-beta-D-glucosaminidase activities in surgery]. (n.d.). PubMed. Retrieved May 23, 2024, from [Link]

-

De Jesus, V. R., Zhang, X. K., Keutzer, J., Bodamer, O. A., & Mühl, A. (2022). Measurement of lysosomal enzyme activities: A technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 24(4), 769–783. [Link]

-

1-Naphthyl N-acetyl-beta-D-glucosaminide. (n.d.). Glycosynth. Retrieved May 23, 2024, from [Link]

-

The Clinical Value of Urinary N-acetyl-beta-D-glucosaminidase Levels in Childhood Age Group. (n.d.). PubMed. Retrieved May 23, 2024, from [Link]

-

Allen, M. B., & Walker, D. G. (1980). Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. Biochemical Journal, 185(3), 577–582. [Link]

-

Understanding Enzyme Assays for Lysosomal Storage Disorders. (n.d.). Baebies. Retrieved May 23, 2024, from [Link]

-

[Clinical significance of plasma N-acetyl-beta-D-glucosaminidase (NAG) activity in acute myocardial infarction]. (1987). Nihon Naika Gakkai Zasshi. The Journal of the Japanese Society of Internal Medicine, 76(4), 501–509. [Link]

-

Yu, C., Weng, C., & Chang, W. (2014). Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. North American Journal of Medical Sciences, 6(4), 186–193. [Link]

-

Yu, C., Weng, C., & Chang, W. (2014). Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. North American Journal of Medical Sciences, 6(4), 186-193. Retrieved from [Link]

-

The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding. (n.d.). PubMed Central. Retrieved May 23, 2024, from [Link]

-

Thoden, J. B., & Holden, H. M. (2008). N-Acetyl-d-Glucosamine-6-Phosphate Deacetylase: Substrate Activation via a Single Divalent Metal Ion. Biochemistry, 47(37), 9673–9683. [Link]

-

Shigematsu, Y., Nakano, E., Fukui, T., & Ueda, H. (1994). Serum N-Acetyl-β-d-Glucosaminidase Activity in Predicting the Development of Hypertension. Hypertension, 23(6_pt_2), 904–907. [Link]

-

Wellwood, J. M., Ellis, B. G., Price, R. G., Hammond, K., Thompson, A. E., & Jones, N. F. (1975). Urinary N-acetyl- beta-D-glucosaminidase activities in patients with renal disease. BMJ, 3(5980), 409. [Link]

-

Lysosomal Enzyme activity: Establishing Reference Intervals from Patient Data. (2024, April 15). medRxiv. Retrieved May 23, 2024, from [Link]

-

N-acetyl-β-d-glucosaminidase. (n.d.). Wikipedia. Retrieved May 23, 2024, from [Link]

-

Yuen, C. T., Price, R. G., Chattagoon, L., Richardson, A. C., & Praill, P. F. (1982). "VRA-GlcNAc": novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine. Clinical Chemistry, 28(8), 1757–1761. [Link]

-

Enzyme assay for β-N-acetylhexosaminidase. (2021, August 31). Glycoscience Protocols (GlycoPODv2). Retrieved May 23, 2024, from [Link]

-

Richard, B., & Glick, B. R. (1991). Metabolism of 1-naphthol by tyrosinase. Journal of Agricultural and Food Chemistry, 39(1), 162–165. [Link]

Sources

- 1. tribioscience.com [tribioscience.com]

- 2. N-Acetylglucosaminidase (beta-NAG) Activity Assay Kit | Abcam [abcam.com]

- 3. The clinical value of urinary N-acetyl-beta-D-glucosaminidase levels in childhood age group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmj.com [bmj.com]

- 5. ahajournals.org [ahajournals.org]

- 6. [Clinical significance of urinary N-acetyl-beta-D-glucosaminidase activities in surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Glycosynth - 1-Naphthyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. "VRA-GlcNAc": novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of 1-naphthol by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic and Fluorogenic Properties of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a versatile substrate for the detection and quantification of N-acetyl-β-D-glucosaminidase (NAGase) activity. NAGase is a lysosomal enzyme crucial for the breakdown of glycoproteins and glycolipids. Elevated levels of NAGase in biological fluids, such as urine, are indicative of cellular injury and are a significant biomarker for renal damage and other pathological conditions. This guide provides a comprehensive overview of the chromogenic and fluorogenic properties of this substrate, along with detailed protocols for its application in enzymatic assays and insights into its chemical synthesis.

Principle of Detection: Enzymatic Hydrolysis

The core of both chromogenic and fluorogenic detection methods lies in the enzymatic hydrolysis of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside by NAGase. The enzyme cleaves the glycosidic bond, releasing 1-naphthol and N-acetyl-D-glucosamine. The liberated 1-naphthol is the key component that is subsequently detected through either its intrinsic fluorescence or a color-forming reaction.

Caption: Enzymatic hydrolysis of the substrate by NAGase.

Fluorogenic Properties and Assay

The fluorogenic assay leverages the inherent fluorescent properties of the liberated 1-naphthol. This method is highly sensitive and allows for continuous monitoring of enzyme activity.

Mechanism of Fluorogenic Detection

Upon enzymatic cleavage, the released 1-naphthol exhibits fluorescence with distinct excitation and emission spectra. This fluorescence is directly proportional to the amount of 1-naphthol produced and, therefore, to the NAGase activity in the sample.

Key Spectral Properties

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |

| 1-Naphthol | ~290 | ~339-464 |

Note: The emission maximum of 1-naphthol can be influenced by the solvent and pH of the medium.

Experimental Protocol: Fluorogenic Microplate Assay

This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

Materials:

-

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Substrate)

-

NAGase enzyme standard

-

Citrate Buffer (0.1 M, pH 4.5)

-

Stop Solution (0.2 M Glycine-NaOH, pH 10.4)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Solution: Dissolve the substrate in citrate buffer to a final concentration of 1 mM.

-

Prepare Standards and Samples: Prepare a standard curve of NAGase in citrate buffer. Dilute unknown samples in the same buffer.

-

Assay Reaction:

-

Add 50 µL of standards and samples to the wells of the microplate.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined based on the enzyme concentration.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation set to ~290 nm and emission set to ~464 nm.

Caption: Workflow for the fluorogenic NAGase assay.

Chromogenic Properties and Assay

The chromogenic assay provides a colorimetric endpoint for the detection of NAGase activity. This method is robust, cost-effective, and suitable for standard laboratory equipment.

Mechanism of Chromogenic Detection

The liberated 1-naphthol reacts with a diazonium salt, such as Fast Red TR (4-Chloro-2-methylbenzenediazonium), in an azo coupling reaction. This reaction forms a colored azo dye, the intensity of which can be measured spectrophotometrically.

Caption: Formation of a colored azo dye.

Experimental Protocol: Chromogenic Microplate Assay

This protocol is adapted for a 96-well microplate format.

Materials:

-

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Substrate)

-

NAGase enzyme standard

-

Citrate Buffer (0.1 M, pH 4.5)

-

Fast Red TR Solution (1 mg/mL in water, freshly prepared)

-

Stop Solution (0.2 M Glycine-NaOH, pH 10.4)

-

Clear, flat-bottom 96-well microplate

-

Absorbance microplate reader

Procedure:

-

Prepare Substrate Solution: Dissolve the substrate in citrate buffer to a final concentration of 1 mM.

-

Prepare Standards and Samples: Prepare a standard curve of NAGase in citrate buffer. Dilute unknown samples in the same buffer.

-

Assay Reaction:

-

Add 50 µL of standards and samples to the wells of the microplate.

-

Add 50 µL of the substrate solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 15-60 minutes.

-

Color Development: Add 50 µL of Fast Red TR solution to each well and incubate for 10 minutes at room temperature.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Read the absorbance at a wavelength between 405 nm and 540 nm. The optimal wavelength should be determined based on the spectral properties of the formed azo dye.

Caption: Workflow for the chromogenic NAGase assay.

Synthesis of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside

A plausible and commonly employed method for the synthesis of aryl β-glycosides is the Koenigs-Knorr reaction[1]. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.

Proposed Synthetic Pathway

A likely synthetic route involves the following key steps:

-

Protection of N-acetyl-D-glucosamine: The hydroxyl groups of N-acetyl-D-glucosamine are protected, for example, by acetylation, to form peracetylated N-acetylglucosamine.

-

Formation of the Glycosyl Halide: The peracetylated sugar is then treated with a hydrogen halide (e.g., HBr in acetic acid) to form the acetobromo-N-acetylglucosamine.

-

Koenigs-Knorr Glycosylation: The glycosyl bromide is reacted with 1-naphthol in the presence of a promoter like silver carbonate or silver oxide. The acetamido group at the C-2 position provides anchimeric assistance, directing the stereochemistry to favor the formation of the β-anomer.

-

Deprotection: The protecting acetyl groups are removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final product, 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography[2].

Data Interpretation and Considerations

-

Standard Curve: For both assays, a standard curve using a known concentration of purified NAGase or 1-naphthol should be generated to quantify the enzyme activity in unknown samples.

-

Blank Controls: It is essential to include blank controls containing all reagents except the enzyme to account for any background signal.

-

Linear Range: The assay conditions, particularly the incubation time and enzyme concentration, should be optimized to ensure that the reaction proceeds within the linear range.

-

Interference: Potential interfering substances in biological samples should be considered. For urine samples, dialysis or gel filtration may be necessary to remove inhibitors.

Conclusion

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a highly effective substrate for the sensitive detection of N-acetyl-β-D-glucosaminidase activity. The choice between the fluorogenic and chromogenic assays will depend on the required sensitivity, available equipment, and the desired throughput. The fluorogenic method offers higher sensitivity, while the chromogenic method provides a robust and cost-effective alternative. Both methods, when properly optimized, can serve as valuable tools in clinical diagnostics and biomedical research.

References

-

Linko-Löppönen, S., & Mäkinen, M. (1985). A microtiter plate assay for N-acetyl-beta-D-glucosaminidase using a fluorogenic substrate. Analytical Biochemistry, 148(1), 50–53. [Link]

-

Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. [Link]

-

Noto, A., Ogawa, Y., Mori, S., Yoshioka, M., Kitakaze, T., Hori, T., ... & Miyake, T. (1983). Simple, rapid spectrophotometry of urinary N-acetyl-beta-D-glucosaminidase, with use of a new chromogenic substrate. Clinical chemistry, 29(10), 1713-1716. [Link]

-

SIELC Technologies. (2018, May 16). 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. Retrieved from [Link]

Sources

The Lynchpin of Lysosomal Hydrolysis: A Technical Guide to 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Glycobiology

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the role and applications of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a critical tool in the study of glycobiology and associated pathologies. This guide delves into the core principles of its use, the underlying biochemical pathways, and detailed protocols for its application in the laboratory.

Introduction: Unveiling the Activity of β-N-Acetylhexosaminidase

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic chromogenic substrate meticulously designed for the sensitive detection and quantification of β-N-acetylhexosaminidase (Hex) activity.[1] This enzyme, a vital lysosomal hydrolase, plays a crucial role in the catabolism of glycoconjugates by cleaving terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues.[2][3] The elegance of this synthetic substrate lies in its simplicity and efficacy. The enzymatic cleavage of the β-glycosidic bond by Hex releases 1-naphthol. This phenolic compound can then be coupled with a diazonium salt, such as Fast Blue BB, to produce a distinctively colored azo dye, allowing for straightforward colorimetric quantification of enzyme activity. This method provides a robust and reliable alternative to assays using other chromogenic substrates like p-nitrophenyl derivatives or fluorogenic substrates.[4]

Chemical Properties of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside:

| Property | Value |

| Synonyms | 1-Naphthyl N-acetyl-β-D-glucosaminide |

| CAS Number | 10329-98-3[5] |

| Molecular Formula | C₁₈H₂₁NO₆[5] |

| Molecular Weight | 347.36 g/mol [5] |

The Central Role of β-N-Acetylhexosaminidase in Health and Disease

β-N-acetylhexosaminidase exists as two major isoenzymes: Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits.[6] These enzymes are encoded by the HEXA and HEXB genes, respectively.[7][8] While both isoenzymes can hydrolyze a variety of substrates, only Hex A, in conjunction with the GM2 activator protein, can hydrolyze GM2 gangliosides, a critical component of neuronal cell membranes.[6][8][9]

A deficiency in Hex A or Hex B activity, due to mutations in the corresponding genes, leads to the accumulation of undegraded glycoconjugates within lysosomes, resulting in a group of devastating neurodegenerative lysosomal storage disorders known as the GM2 gangliosidoses.[7][8][9]

-

Tay-Sachs Disease: Caused by mutations in the HEXA gene, leading to a deficiency of Hex A. This results in the accumulation of GM2 ganglioside, primarily in the brain.[10]

-

Sandhoff Disease: Arises from mutations in the HEXB gene, causing a deficiency of both Hex A and Hex B. This leads to a more widespread accumulation of GM2 ganglioside and other glycoconjugates in various tissues.[7][11]

Beyond these well-characterized genetic diseases, aberrant Hex activity has been implicated in other pathological conditions, including certain cancers and inflammatory processes, making it a valuable biomarker and a potential therapeutic target.[12][13]

The GM2 Ganglioside Catabolic Pathway

The critical role of Hex A in neuronal health is best illustrated by its position in the GM2 ganglioside degradation pathway.

Caption: Enzymatic reaction and color development.

Materials:

-

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside

-

Citrate-phosphate buffer (pH 4.5)

-

Fast Blue BB salt solution

-

Trichloroacetic acid (TCA) solution

-

Biological sample (cell lysate, tissue homogenate)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) for later normalization of enzyme activity.

-

Reaction Setup: In a 96-well microplate, add a specific volume of your sample (e.g., 20 µL) to each well. Include a blank control for each sample containing the same volume of sample that will be quenched with TCA before the addition of the substrate.

-

Substrate Addition: Prepare a working solution of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside in citrate-phosphate buffer (pH 4.5). Add a defined volume of the substrate solution (e.g., 50 µL) to each well (except the blanks) to initiate the enzymatic reaction.

-

Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding a volume of TCA solution (e.g., 50 µL) to each well. For the blank wells, add the TCA first, followed by the substrate.

-

Color Development: Add a volume of Fast Blue BB salt solution (e.g., 50 µL) to all wells. Allow the color to develop for a set period (e.g., 10 minutes) at room temperature.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength for the formed azo dye (typically around 540 nm) using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the corresponding sample wells. The net absorbance is proportional to the amount of 1-naphthol released and thus to the Hex activity in the sample. Enzyme activity can be expressed as units per milligram of protein.

High-Throughput Screening of β-N-Acetylhexosaminidase Inhibitors

This substrate is an excellent tool for screening compound libraries to identify potential inhibitors of Hex, which could be developed as therapeutic agents. [13][14][15] Workflow for Inhibitor Screening:

Caption: Workflow for inhibitor screening.

The chromogenic assay described above can be adapted for a high-throughput format. Test compounds are pre-incubated with the enzyme before the addition of the 1-Naphthyl substrate. A reduction in the colorimetric signal compared to a control without the inhibitor indicates enzymatic inhibition.

Conclusion: A Versatile Tool for Glycobiology Research

1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside remains a cornerstone in the study of β-N-acetylhexosaminidase. Its utility spans from fundamental enzyme characterization to the diagnosis of genetic disorders and the discovery of novel therapeutic agents. The straightforward and robust nature of the chromogenic assay it enables ensures its continued relevance in academic and industrial research settings, empowering scientists to further unravel the complexities of glycobiology and its impact on human health.

References

-

Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. (2020). Journal of Occupational Health. Available from: [Link]

-

van der Voorn, J. P., et al. (2020). Hexb enzyme deficiency leads to lysosomal abnormalities in radial glia and microglia in zebrafish brain development. Journal of Neuroscience Research. Available from: [Link]

-

Gort, L., et al. (2012). GM2 gangliosidoses in Spain: Analysis of the HEXA and HEXB genes in 34 Tay–Sachs and 14 Sandhoff patients. Clinical Genetics. Available from: [Link]

-

Solovyeva, V. V., et al. (2021). Functionality of a bicistronic construction containing HEXA and HEXB genes encoding β-hexosaminidase A for cell-mediated therapy of GM2 gangliosidoses. Stem Cell Research & Therapy. Available from: [Link]

-

Enzyme assay for β-N-acetylhexosaminidase. (2021). Glycoscience Protocols. Available from: [Link]

-

Toro, C., et al. (2020). HEXA Disorders. GeneReviews®. Available from: [Link]

-

Beta Hexosaminidase Activity Assay Kit. Cell Biolabs, Inc.. Available from: [Link]

-

Bojarová, P., et al. Modified substrates for β-N-acetylhexosaminidases: Application in synthesis and mechanistic studies. Laboratory of Biotransformation. Available from: [Link]

-

Mark, B. L., et al. (2003). Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease. Journal of Molecular Biology. Available from: [Link]

-

Beta-Hexosaminidase Activity Colorimetric Assay (Cat. # T2105) Manual. 101Bio.com. Available from: [Link]

-

Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52). Glycosynth. Available from: [Link]

-

Wendeler, M., & Sandhoff, K. (2009). Hexosaminidase assays. Glycobiology. Available from: [Link]

-

Development of Specific Fluorogenic Substrates for Human β-N-Acetyl-D-hexosaminidase A for Cell-Based Assays. (2020). Chemical and Pharmaceutical Bulletin. Available from: [Link]

-

Takeuchi, A., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health. Available from: [Link]

-

Beta Hexosaminidase Activity Assay Kit. Cell Biolabs. Available from: [Link]

-

Yan, Y., et al. (2019). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). Sensors. Available from: [Link]

-

Tropak, M. B., et al. (2007). HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES. Chemistry & Biology. Available from: [Link]

-

What are Beta-N-acetylhexosaminidase inhibitors and how do they work?. (2024). Creative Biolabs. Available from: [Link]

-

Detecting degranulation via hexosaminidase assay. (2021). protocols.io. Available from: [Link]

-

Křen, V., et al. (2015). Different Roles of β-N-Acetylhexosaminidase in Metabolism. Walsh Medical Media. Available from: [Link]

-

García-Moreno, M. I., et al. (2022). sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease. Scientific Reports. Available from: [Link]

-

Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020). Publisso. Available from: [Link]

-

Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. (2020). PubMed. Available from: [Link]

-

Hexosaminidase. Wikipedia. Available from: [Link]

-

Slámová, K., et al. (2010). β-N-acetylhexosaminidase: what's in a name…?. Biotechnology Advances. Available from: [Link]

-

Li, J., et al. (2012). Identification of Novel Potential β-N-acetyl-D-hexosaminidase Inhibitors by Virtual Screening, Molecular Dynamics Simulation and MM-PBSA Calculations. International Journal of Molecular Sciences. Available from: [Link]

-

Niki, E., et al. (1998). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Analytical Sciences. Available from: [Link]

-

Ugonotti, J., et al. (2023). N-acetyl-β-D-hexosaminidases mediate the generation of paucimannosidic proteins via a putative noncanonical truncation pathway in human neutrophils. Glycobiology. Available from: [Link]

-

beta-N-Acetylhexosaminidase prokaryote Enzyme. Megazyme. Available from: [Link]

-

Křenková, A., et al. (2020). Isolation, Specificity, and Application of β-N-Acetylhexosaminidases from Penicillium crustosum. Molecules. Available from: [Link]

-

Smith, L. (2022). In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate). protocols.io. Available from: [Link]

-

Discovery of β- N-acetylglucosaminidases from screening metagenomic libraries and their use as thioglycoligase mutants. (2021). PubMed. Available from: [Link]

-

Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles as the adsorbents prior to high performance liquid chromatography. (2017). Analytical Methods. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. β-N-acetylhexosaminidase: what's in a name…? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Hexosaminidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Functionality of a bicistronic construction containing HEXA and HEXB genes encoding β-hexosaminidase A for cell-mediated therapy of GM2 gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hexb enzyme deficiency leads to lysosomal abnormalities in radial glia and microglia in zebrafish brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HEXA Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Crystal Structure of Human β-Hexosaminidase B: Understanding the Molecular Basis of Sandhoff and Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52) | Helier Scientific ltd [helierscientific.com]

- 13. What are Beta-N-acetylhexosaminidase inhibitors and how do they work? [synapse.patsnap.com]

- 14. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Utility of 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone in Glycosidase Research